molecular formula C18H18N4O2S2 B2990763 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034590-03-7

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2990763
CAS No.: 2034590-03-7
M. Wt: 386.49
InChI Key: NBERYIZYWKPMOY-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide features a benzo[d]thiazole-thioacetamide core linked to a 4-cyclopropyl-6-oxopyrimidinone moiety. Such acylamide derivatives are recognized as critical intermediates in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and antimicrobial agents .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c23-16(10-25-18-21-13-3-1-2-4-15(13)26-18)19-7-8-22-11-20-14(9-17(22)24)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBERYIZYWKPMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide generally involves multi-step organic reactions:

  • Formation of the benzo[d]thiazol moiety: : Typically involves the cyclization of 2-aminothiophenol with appropriate precursors under acidic or basic conditions.

  • Thioether Formation: : The benzo[d]thiazol derivative undergoes nucleophilic substitution with an alkyl halide, forming the thioether bond.

  • Attachment of the acetamide group: : This can be achieved by coupling reactions, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production may adapt these laboratory methods to larger scales, often involving:

  • Optimization of Reaction Conditions: : Employing high-pressure reactors and continuous flow systems to improve yield and purity.

  • Purification Techniques: : Utilizing column chromatography and recrystallization to ensure compound integrity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using reagents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The nitro group, if present, can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Nucleophilic substitutions at the benzo[d]thiazol or pyrimidinyl rings using various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA, hydrogen peroxide

  • Reduction: : Pd/C, sodium borohydride (NaBH4)

  • Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

  • Sulfoxides and sulfones: in oxidation reactions.

  • Amines: from reduction of nitro groups.

  • Substituted benzo[d]thiazol derivatives: in substitution reactions.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has a wide array of applications:

  • Chemistry: : As a synthetic intermediate in the construction of more complex molecules.

  • Biology: : Its derivatives may be used in the study of enzyme interactions and metabolic pathways.

  • Industry: : May serve as a building block for specialty chemicals and materials.

Mechanism of Action

Mechanism of Effects

The compound's activity is largely dictated by its ability to interact with specific molecular targets, primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Molecular Targets and Pathways

  • Receptors: : Possible interactions with enzyme active sites or receptor binding sites.

  • Pathways: : Could potentially modulate signal transduction pathways or inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinone Substitutions
  • Target Compound: The 4-cyclopropyl group on the pyrimidinone ring introduces steric bulk and electron-withdrawing effects, which may improve selectivity for kinase targets (e.g., CK1) by modulating hydrophobic interactions .
  • Compound 5.12 (): Features a 4-methyl-6-oxopyrimidinyl group and benzyl substitution. NMR data (δ 2.18 ppm, CH₃) confirms the methyl group’s presence, which may lower metabolic stability compared to the cyclopropyl analog .
  • Compound 20 (): Contains a 4-methoxybenzyl-substituted pyrimidinone and trifluoromethyl benzothiazole. The trifluoromethyl group enhances lipophilicity and bioavailability, but the methoxybenzyl group could increase off-target interactions .
Benzothiazole Modifications
  • Compound 7e (): Substituted with a bromopyridinyl group and chloroacetamido side chain. The bromine atom increases molecular weight (MW: ~450 Da) and may enhance DNA interaction, as seen in antibacterial studies .
  • Compound 22 (): Features a pyridinylamino propyl carboxamide. The extended alkyl chain (propyl vs. ethyl in the target compound) may improve solubility but reduce membrane permeability .
Heterocycle Replacements
  • Compound 1219906-07-6 (): Replaces benzo[d]thiazole with benzo[d]oxazole.
  • Compound 1903286-66-7 (): Substitutes pyrimidinone with thieno[3,2-d]pyrimidinone. The sulfur atom in thiophene enhances planarity, which could improve DNA intercalation but reduce solubility .

Pharmacological and Kinetic Profiles

Compound Target Activity Key Substituents Molecular Weight Reference
Target Compound Kinase inhibition (hypothetical) 4-cyclopropyl, ethyl spacer ~402.5*
Compound 20 CK1 inhibition (IC₅₀: 0.2 μM) 4-methoxybenzyl, CF₃-benzothiazole ~520.4
Compound 7e Antibacterial (MIC: 8 μg/mL) Bromopyridinyl, chloroacetamido ~449.3
Compound 1219906-07-6 Undisclosed Benzo[d]oxazole, thiophene 412.5

*Estimated based on structural similarity to .

  • Kinase Selectivity : The cyclopropyl group in the target compound may reduce off-target effects compared to the 4-methoxybenzyl group in Compound 20, which could interact with hydrophobic pockets in multiple kinases .
  • Antibacterial Efficacy : The bromine and chloro groups in Compound 7e enhance halogen bonding with bacterial DNA, a feature absent in the target compound .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazol moiety linked to an acetamide through a thioether linkage , making it structurally unique and potentially impactful in biological systems. Its synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazol moiety : This involves the cyclization of 2-aminothiophenol with appropriate precursors under acidic or basic conditions.
  • Thioether Formation : The benzo[d]thiazol derivative undergoes nucleophilic substitution with an alkyl halide to form the thioether bond.
  • Attachment of the acetamide group : Achieved through coupling reactions using carbodiimide reagents like EDCI in the presence of catalytic DMAP .

Synthetic Route Overview

StepReaction TypeKey Reagents
1Cyclization2-Aminothiophenol, Acid/Base
2Nucleophilic SubstitutionAlkyl Halide
3CouplingEDCI, DMAP

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[d]thiazole, including the compound of interest, exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have shown effectiveness against various bacteria and fungi. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL .

Anticancer Activity

Research has demonstrated that compounds similar to This compound possess anticancer properties. A study evaluated several derivatives for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives showed moderate inhibitory activities, suggesting potential for further development .

The mechanism by which these compounds exert their biological effects often involves interactions with specific enzymes or receptors. For example, molecular docking studies have indicated that certain derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression . These interactions may lead to reduced inflammation and tumor growth.

Case Study 1: Antimicrobial Activity

A study published in 2022 investigated the antimicrobial efficacy of various benzothiazole derivatives against a range of pathogens. The results indicated that compounds with similar structural motifs to our target compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, several derivatives were tested against multiple cancer cell lines. Compounds exhibiting structural similarities to This compound showed promising results with IC50 values indicating significant cytotoxicity .

Research Findings Summary

The biological activities associated with This compound can be summarized as follows:

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerModerate cytotoxicity in cancer cell lines
COX-2 InhibitionPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole-2-thiol derivatives with pyrimidine-based acetamide precursors. Key steps include:

  • Thioether linkage formation : Use nucleophilic substitution or oxidative coupling for sulfur bridges.
  • Acetamide functionalization : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) for coupling.
    • Characterization :
  • Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Elemental analysis : To verify purity and stoichiometry (e.g., %C, %H, %N matching theoretical values) .

Q. How can researchers validate the compound’s structural integrity and purity?

  • Analytical techniques :

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (e.g., 168–170°C for analogous benzo[d]thiazole derivatives) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing :

  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Zone of inhibition : Agar diffusion assays at 100 µg/mL .
    • Anticancer screening :
  • MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action?

  • DNA interaction studies :

  • Fluorescence quenching : Monitor changes in ethidium bromide-DNA complex fluorescence to assess intercalation or groove binding.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to DNA topoisomerase II or kinase targets .
    • Enzyme inhibition assays :
  • Kinase profiling : Screen against a panel of kinases (e.g., Src, EGFR) using ADP-Glo™ assays to identify targets .

Q. What strategies address contradictions in reported biological activity across studies?

  • Variables to control :

  • Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate across multiple models.
    • SAR (Structure-Activity Relationship) analysis :
  • Compare substituent effects (e.g., cyclopropyl vs. methyl groups on pyrimidine) on potency .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • In vitro ADME profiling :

  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life.
  • Caco-2 permeability : Assess intestinal absorption potential.
    • Formulation strategies :
  • Use PEGylated nanoparticles or liposomes to enhance solubility and bioavailability .

Q. What experimental designs are robust for evaluating chronic toxicity?

  • In vivo models :

  • Rodent studies : 28-day repeat-dose toxicity testing (OECD Guideline 407) with histopathology and serum biochemistry.
  • Dose selection : Based on MTD (Maximum Tolerated Dose) from acute toxicity studies.
    • Environmental impact :
  • Follow protocols from long-term ecotoxicology projects (e.g., biodegradation assays in soil/water systems) .

Key Considerations for Researchers

  • Purity thresholds : ≥95% purity for biological assays to minimize off-target effects.
  • Data reproducibility : Use triplicate measurements and independent replicates.
  • Ethical compliance : Follow institutional guidelines for in vivo studies (e.g., IACUC approval).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.